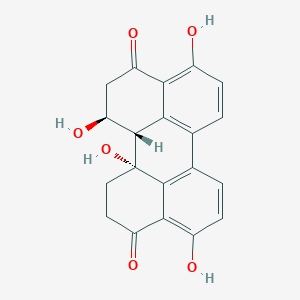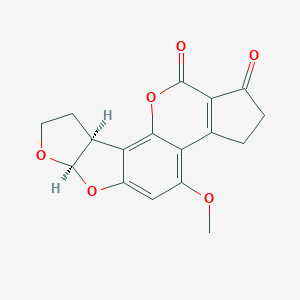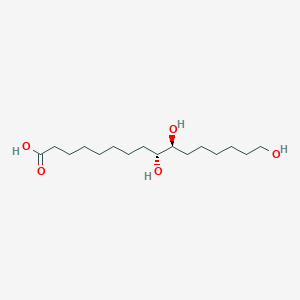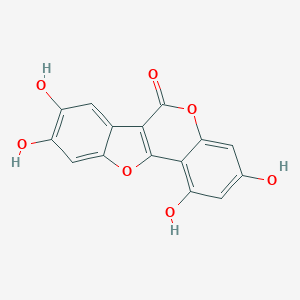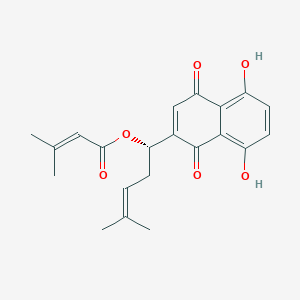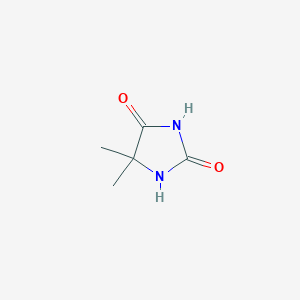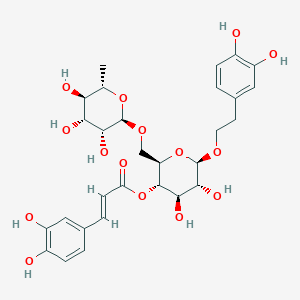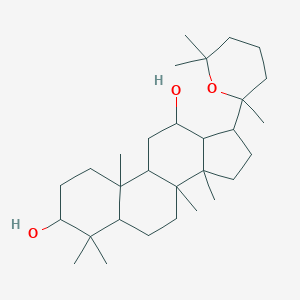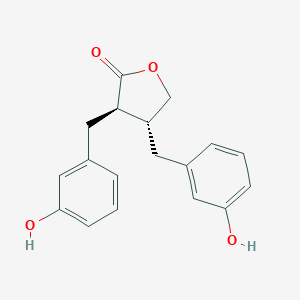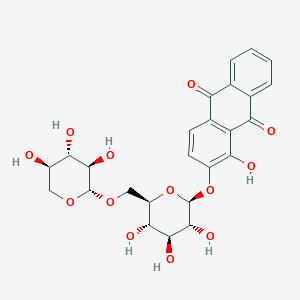
乙酰缬草酸
描述
Acetylvalerenolic acid is a sesquiterpenoid compound derived from the plant Valeriana officinalis. It is known for its potential therapeutic properties, particularly in the modulation of γ-aminobutyric acid (GABA) type A receptors, which are involved in inducing anxiolysis .
科学研究应用
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoid compounds.
Biology: Investigated for its role in modulating GABA type A receptors, which are crucial in the central nervous system.
Medicine: Explored for its anxiolytic properties, making it a potential candidate for the development of anti-anxiety medications.
Industry: Utilized in the production of nutraceuticals and natural products due to its bioactive properties.
作用机制
Acetylvalerenolic acid, also known as Acetoxyvalerenic Acid, is a derivative of valerenic acid and is a component of essential oil of valerian . This compound has been found to have significant biological activity, which we will explore in the following sections.
Target of Action
Acetylvalerenolic acid primarily targets the γ-aminobutyric acid (GABA) type A (GABAA) receptors . These receptors are an integral part of the central nervous system and play a crucial role in mediating inhibitory synaptic transmission. They are involved in various physiological processes, including sleep regulation, muscle relaxation, and anxiety reduction .
Mode of Action
Acetylvalerenolic acid acts as a β2/3 subunit-specific modulator of GABAA receptors . By binding to these receptors, it enhances the inhibitory effects of GABA, leading to an overall decrease in neuronal excitability . This modulation of GABAA receptors results in anxiolytic effects, contributing to the compound’s potential use in managing anxiety disorders .
Biochemical Pathways
The primary biochemical pathway affected by Acetylvalerenolic acid is the GABAergic system . By modulating GABAA receptors, it influences the balance between inhibitory and excitatory neurotransmission in the brain . Additionally, Acetylvalerenolic acid has been found to inhibit NF-kappaB, a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at -20°c . More research is needed to fully understand the ADME properties of Acetylvalerenolic acid and their impact on its bioavailability.
Result of Action
The modulation of GABAA receptors by Acetylvalerenolic acid leads to a decrease in neuronal excitability, which can result in anxiolytic effects . Additionally, its inhibition of NF-kappaB can potentially modulate immune responses . It has been found to be cytotoxic to certain cell lines , indicating that it may have potential applications in cancer treatment.
Action Environment
The action, efficacy, and stability of Acetylvalerenolic acid can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, the compound’s effects can be influenced by the physiological environment within the body, such as pH levels and the presence of other molecules. More research is needed to fully understand how these and other environmental factors influence the action of Acetylvalerenolic acid.
准备方法
Synthetic Routes and Reaction Conditions: Acetylvalerenolic acid can be synthesized through the acetylation of valerenolic acid. The process involves the reaction of valerenolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .
Industrial Production Methods: Industrial production of acetylvalerenolic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Types of Reactions:
Oxidation: Acetylvalerenolic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of acetylvalerenolic acid can be achieved using reagents like lithium aluminum hydride, resulting in the formation of reduced sesquiterpenoid derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, alcohols; basic or neutral conditions.
Major Products Formed:
Oxidation: Oxidized sesquiterpenoid derivatives.
Reduction: Reduced sesquiterpenoid derivatives.
Substitution: Substituted acetylvalerenolic acid derivatives.
相似化合物的比较
Valerenic Acid: Another sesquiterpenoid from Valeriana officinalis, known for its anxiolytic properties.
Hydroxyvalerenic Acid: A hydroxylated derivative of valerenic acid with similar bioactive properties.
Acetoxyvalerenic Acid: A closely related compound with similar chemical structure and biological activity.
Uniqueness: Acetylvalerenolic acid is unique due to its specific acetylation, which enhances its bioavailability and stability compared to its non-acetylated counterparts. This modification also allows for more targeted modulation of GABA type A receptors, potentially leading to more effective therapeutic outcomes.
属性
IUPAC Name |
3-(1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBXZFLAYWAXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861038 | |
| Record name | 3-[1-(Acetyloxy)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81397-67-3 | |
| Record name | 3-[1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81397-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-[1-(acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


